molecular formula C12H24O2 B3428647 ((Nonyloxy)methyl)oxirane CAS No. 68609-96-1

((Nonyloxy)methyl)oxirane

Cat. No.: B3428647
CAS No.: 68609-96-1
M. Wt: 200.32 g/mol
InChI Key: KEKXMAURKVLACV-UHFFFAOYSA-N
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Description

((Nonyloxy)methyl)oxirane: is an organic compound with the molecular formula C12H24O2 . It is also known by its IUPAC name, 2-((nonyloxy)methyl)oxirane . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nonyloxy group attached to the oxirane ring. The compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: ((Nonyloxy)methyl)oxirane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2,3-epoxypropane with 1-nonanol . The reaction typically occurs under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: ((Nonyloxy)methyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((Nonyloxy)methyl)oxirane is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of polymers, resins, and other complex molecules.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It can also be used to investigate the biological activity of epoxide-containing compounds.

Medicine: It can be used as a starting material for the synthesis of novel therapeutic agents with antimicrobial, anti-inflammatory, and antioxidant properties.

Industry: this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form cross-linked networks make it valuable in the formulation of high-performance materials.

Comparison with Similar Compounds

  • ((Octyloxy)methyl)oxirane
  • ((Decyloxy)methyl)oxirane
  • ((Dodecyloxy)methyl)oxirane

Comparison: ((Nonyloxy)methyl)oxirane is unique due to its specific chain length and the presence of the nonyloxy group. Compared to ((Octyloxy)methyl)oxirane and ((Decyloxy)methyl)oxirane, this compound has a longer alkyl chain, which can influence its physical properties and reactivity. The specific chain length can affect the solubility, boiling point, and overall reactivity of the compound .

Properties

IUPAC Name

2-(nonoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKXMAURKVLACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872299
Record name 2-[(Nonyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10580-65-1
Record name 2-[(Nonyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10580-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Nonyloxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC291916
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291916
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Record name [(nonyloxy)methyl]oxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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